REACTION_SMILES
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[Br:1][CH2:2][c:3]1[c:4](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:5][cH:6][cH:7][cH:8]1.[CH3:18][C:19]#[N:20].[K:15][C:16]#[N:17].[OH2:21]>>[CH2:2]([c:3]1[c:4](-[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:5][cH:6][cH:7][cH:8]1)[C:16]#[N:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CCc1ccccc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |